molecular formula C22H16N2O3 B10890157 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate

4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate

Cat. No.: B10890157
M. Wt: 356.4 g/mol
InChI Key: GEVDSQVZGNCAOE-UHFFFAOYSA-N
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Description

4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is a complex organic compound that features a quinoxaline moiety linked to a phenyl group, which is further connected to a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate typically involves the condensation of 2-chloroquinoxaline with 4-hydroxy-3-methoxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline 1,4-di-N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate involves its interaction with various molecular targets. For instance, quinoxaline derivatives are known to inhibit enzymes like tyrosine kinases and poly(ADP-ribose) polymerase, which play crucial roles in cell signaling and DNA repair . The compound’s effects are mediated through these interactions, leading to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is unique due to its specific combination of a quinoxaline moiety with a methoxybenzoate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C22H16N2O3/c1-26-18-6-4-5-16(13-18)22(25)27-17-11-9-15(10-12-17)21-14-23-19-7-2-3-8-20(19)24-21/h2-14H,1H3

InChI Key

GEVDSQVZGNCAOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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